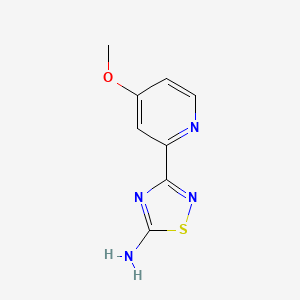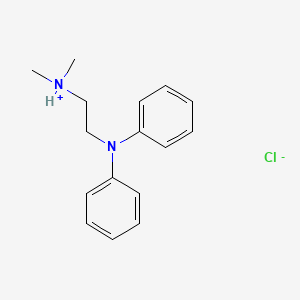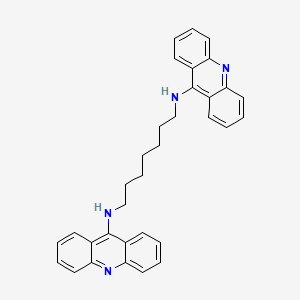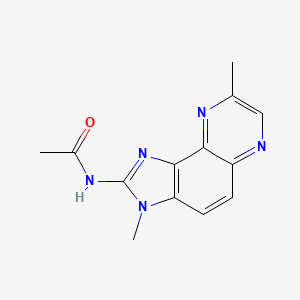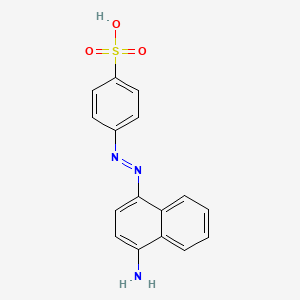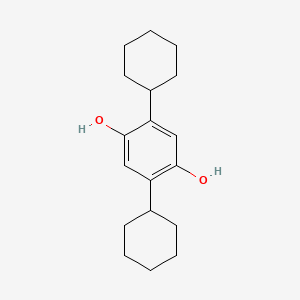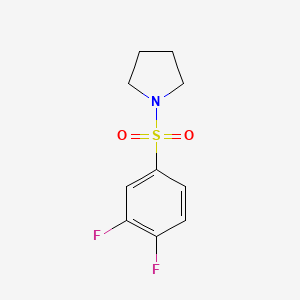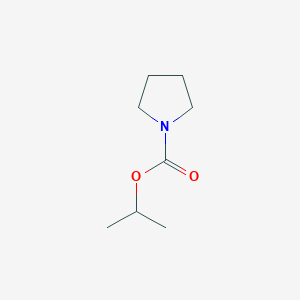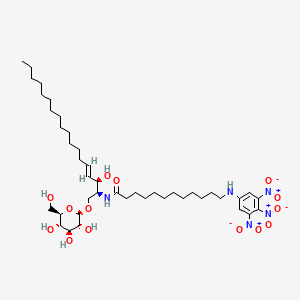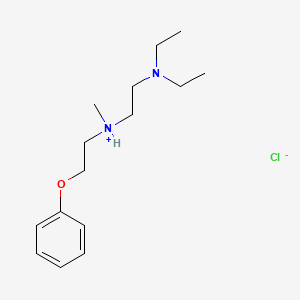
N,N-Diethyl-N'-methyl-N'-(2-phenoxyethyl)ethylenediamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride is a quaternary ammonium compound. It is known for its antiseptic properties and is used in various applications, including as a disinfectant and preservative. This compound is characterized by its ability to disrupt microbial cell membranes, making it effective against a wide range of microorganisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 2-diethylaminoethanol with methyl chloride and 2-phenoxyethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The raw materials are fed into the reactor at a controlled rate, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products include the corresponding N-oxide derivatives.
Reduction: The major products are the reduced amine derivatives.
Substitution: The major products depend on the nucleophile used, such as 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium hydroxide when hydroxide is the nucleophile.
Aplicaciones Científicas De Investigación
2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in cell culture studies as an antiseptic agent to prevent microbial contamination.
Medicine: It is investigated for its potential use in topical antiseptic formulations and wound care products.
Industry: The compound is used in the formulation of disinfectants and preservatives for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride involves the disruption of microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This action is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Comparación Con Compuestos Similares
Similar Compounds
Domiphen bromide: Another quaternary ammonium compound with similar antiseptic properties.
Phenoxyethanol: An ether alcohol with antimicrobial properties used as a preservative.
Uniqueness
2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride is unique due to its specific structure, which combines the properties of both quaternary ammonium compounds and phenoxyethyl groups. This combination enhances its antimicrobial efficacy and makes it suitable for a wide range of applications compared to other similar compounds.
Propiedades
Número CAS |
101418-46-6 |
|---|---|
Fórmula molecular |
C15H27ClN2O |
Peso molecular |
286.84 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl-methyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C15H26N2O.ClH/c1-4-17(5-2)12-11-16(3)13-14-18-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3;1H |
Clave InChI |
PCDBTZFVPALABN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC[NH+](C)CCOC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


